![molecular formula C12H16ClN3O B13492694 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is a synthetic organic compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. Subsequent nucleophilic substitution reactions and amidation steps lead to the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include various N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Nicotinic acid derivatives: Compounds derived from nicotinic acid exhibit similar chemical reactivity and applications.
Imidazole-containing compounds: These compounds have comparable pharmacological properties and are used in similar research contexts
Uniqueness
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is unique due to its specific combination of a pyrrolidine ring, a pyridine ring, and an acetamide group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C12H16ClN3O |
|---|---|
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
2-chloro-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H16ClN3O/c13-8-12(17)14-9-10-4-3-5-11(15-10)16-6-1-2-7-16/h3-5H,1-2,6-9H2,(H,14,17) |
InChI-Schlüssel |
OXFJUXIACPVBKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC(=N2)CNC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


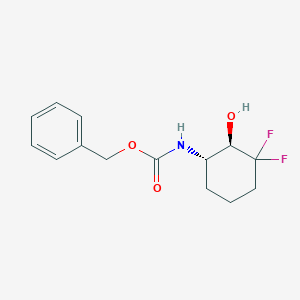
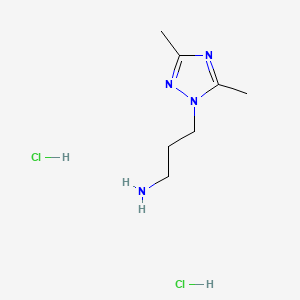
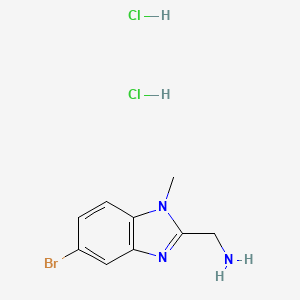
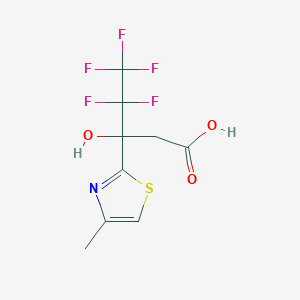

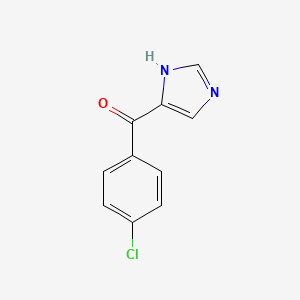

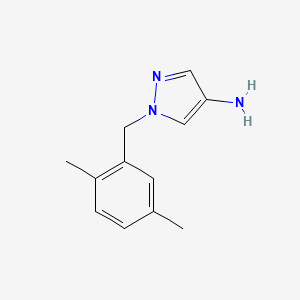
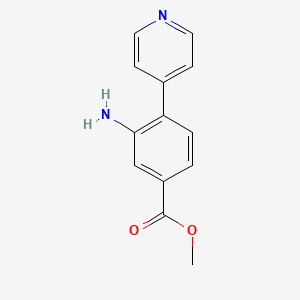
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
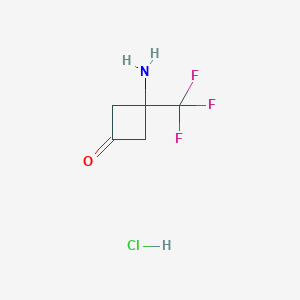
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
